molecular formula C8H8BFO3 B1524842 (3-Acetyl-4-fluorophenyl)boronic acid CAS No. 850198-68-4

(3-Acetyl-4-fluorophenyl)boronic acid

Cat. No.: B1524842
CAS No.: 850198-68-4
M. Wt: 181.96 g/mol
InChI Key: SLTQXKDHZMXMNR-UHFFFAOYSA-N
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Description

(3-Acetyl-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with acetyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules.

Safety and Hazards

“(3-Acetyl-4-fluorophenyl)boronic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

As a unique chemical provided by Sigma-Aldrich, “(3-Acetyl-4-fluorophenyl)boronic acid” is intended for use by early discovery researchers . Its future directions are likely to be determined by the results of ongoing research in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyl-4-fluorophenyl)boronic acid typically involves the reaction of 3-acetyl-4-fluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally require low temperatures to prevent over-alkylation and the formation of borinic esters .

Industrial Production Methods

Industrial production methods for boronic acids often involve the electrophilic trapping of organometallic reagents with boric esters. This method is scalable and can be adapted for the production of various boronic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Acetyl-4-fluorophenyl)boronic acid is unique due to the presence of both acetyl and fluorine substituents on the phenyl ring. This combination enhances its reactivity and allows for the formation of a wider range of products in synthetic applications .

Properties

IUPAC Name

(3-acetyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTQXKDHZMXMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716582
Record name (3-Acetyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850198-68-4
Record name (3-Acetyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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